Quinolin-8-yl 2-chloro-5-iodobenzoate is an organic compound that belongs to the class of quinoline derivatives, which are known for their diverse biological activities. This particular compound features a quinoline moiety linked to a benzoate group, which contains both chlorine and iodine substituents. The presence of these halogens can significantly influence the compound's reactivity and biological properties.
The synthesis of Quinolin-8-yl 2-chloro-5-iodobenzoate typically involves the reaction of 8-hydroxyquinoline with 2-chloro-5-iodobenzoic acid or its derivatives. Various synthetic methods have been developed to obtain this compound, highlighting its utility in medicinal chemistry and organic synthesis.
Quinolin-8-yl 2-chloro-5-iodobenzoate is classified as a halogenated aromatic compound. It can also be categorized under heterocyclic compounds due to the presence of the quinoline ring, which is a bicyclic structure containing nitrogen.
The synthesis of Quinolin-8-yl 2-chloro-5-iodobenzoate can be achieved through several methods, often involving multi-step reactions. A common approach includes:
The synthesis may utilize various reagents such as iodine compounds for iodination, chlorinating agents for introducing chlorine, and bases or acids to facilitate reactions under controlled conditions. Yield optimization and purity assessment are typically conducted using techniques like thin-layer chromatography and spectroscopic methods (NMR, IR) to confirm product identity .
Quinolin-8-yl 2-chloro-5-iodobenzoate consists of a quinoline ring system attached to a benzoate group with chlorine and iodine substituents. The molecular formula can be represented as CHClINO.
Key structural data include:
Spectroscopic data such as NMR and mass spectrometry are essential for confirming the structure post-synthesis.
Quinolin-8-yl 2-chloro-5-iodobenzoate can participate in various chemical reactions due to its reactive halogen substituents:
Reactions are typically monitored using chromatographic techniques, and yields are optimized through varying reaction conditions such as temperature, solvent choice, and catalyst presence.
The mechanism of action for Quinolin-8-yl 2-chloro-5-iodobenzoate largely depends on its biological targets. Compounds containing quinoline moieties often exhibit interactions with enzymes or receptors due to their ability to chelate metal ions or participate in hydrogen bonding.
Research indicates that quinoline derivatives can exhibit antimicrobial, anticancer, and anti-inflammatory activities by interfering with cellular processes or pathways. Specific mechanisms may involve inhibition of enzyme activity or modulation of signaling pathways .
Quinolin-8-yl 2-chloro-5-iodobenzoate is expected to have:
Key chemical properties include:
Data regarding reactivity with nucleophiles and electrophiles are critical for understanding its utility in synthetic applications .
Quinolin-8-yl 2-chloro-5-iodobenzoate has significant applications in various fields:
The versatility of Quinolin-8-yl 2-chloro-5-iodobenzoate underscores its importance in ongoing research within organic chemistry and related fields .
Quinolin-8-yl esters constitute a critical class of bioactive compounds due to the inherent metal-chelating capability of the 8-hydroxyquinoline (8-HQ) pharmacophore. The ortho-positioned oxygen (phenolic) and nitrogen (pyridyl) atoms form a stable bidentate chelation site for transition metals like copper, zinc, and iron. This chelation underpins diverse pharmacological mechanisms, including:
The esterification of the 8-hydroxyl group enhances lipophilicity and metabolic stability compared to the parent 8-HQ. This modification facilitates membrane permeation while retaining metal affinity, as the carbonyl oxygen may participate in coordination. Structure-activity relationship (SAR) studies indicate that electron-withdrawing substituents on the quinoline ring (e.g., Cl at C-5) amplify anticancer activity by augmenting redox cycling efficiency [1] [5].
Table 1: Bioactivity of Representative Quinolin-8-yl Esters
Compound | Substituents | Key Activity | Mechanistic Insight |
---|---|---|---|
Clioquinol (CQ) | 5-Cl, 7-I | Antineurodegenerative, Antimicrobial | Cu/Zn chelation; ROS modulation |
5-Nitro-8-quinolinol (NQ) | 5-NO₂ | Anticancer, Antibacterial | Cathepsin B inhibition; RNA synthesis inhibition |
Quinolin-8-yl benzoate | Unsubstituted benzoate | Model chelator | Enhanced cellular uptake vs. 8-HQ |
The 2-chloro-5-iodobenzoate moiety introduces strategic electronic and steric features critical for target engagement:
Physicochemical profiling of 2-chloro-5-iodobenzoic acid (logP ~2.8–3.0) confirms significant lipophilicity enhancement versus unsubstituted benzoic acid (logP 1.9). This elevates membrane permeability but may reduce aqueous solubility—a trade-off mitigated by the quinoline scaffold’s moderate hydrophilicity [8] [9]. The iodine atom also provides a synthetic handle for late-stage diversification via cross-coupling (e.g., Suzuki, Sonogashira), enabling rapid SAR exploration [4] [9].
Table 2: Role of Halogens in Benzoate-Based Drug Design
Halogen Position | Electronic Effect | Steric/Bonding Role | Biological Consequence |
---|---|---|---|
Ortho-chlorine | Moderate σ-withdrawing | Conformational constraint; steric block | Metabolic stabilization; target selectivity |
Meta-iodine | Weak π-donor (resonance) | Halogen bonding (large σ-hole) | Enhanced protein affinity; prolonged residence time |
Quinoline’s journey from natural isolates to synthetic drugs informs the design of Quinolin-8-yl 2-chloro-5-iodobenzoate:
This evolution highlights three paradigm shifts:
Table 3: Milestones in Quinoline Pharmacophore Development
Era | Key Compound | Structural Innovation | Therapeutic Impact |
---|---|---|---|
1820–1920 | Quinine | Natural 4-methanolquinoline | First antimalarial |
1940–1960 | Chloroquine | 4-Aminoquinoline side chain | Synthetic antimalarial; reduced toxicity |
1950–1970 | Clioquinol | 5-Cl, 7-I on 8-HQ core | Antimicrobial; neurogenerative (repurposed) |
2000–2020s | PBT2 | 8-HQ with dimethylaminomethyl group | Improved CNS penetration; Alzheimer’s trials |
Contemporary | Nitroxoline derivatives | 5-NO₂ on 8-HQ + ester conjugates | Anticancer, anti-angiogenesis |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9